7-Ethyl-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazin-3-amine
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Overview
Description
7-ETHYL-4,8-DIPHENYLPYRAZOLO[3,2-C][1,2,4]TRIAZIN-3-AMINE is a heterocyclic compound that belongs to the class of pyrazolo-triazines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ETHYL-4,8-DIPHENYLPYRAZOLO[3,2-C][1,2,4]TRIAZIN-3-AMINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1,3-diphenyl-4,5-dihydro-4-imino-1H-pyrazolo[3,4-d]pyrimidine with diethyl malonate under reflux conditions . The reaction mixture is heated, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave-assisted synthesis and solid-phase synthesis can be explored for efficient production .
Chemical Reactions Analysis
Types of Reactions
7-ETHYL-4,8-DIPHENYLPYRAZOLO[3,2-C][1,2,4]TRIAZIN-3-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
7-ETHYL-4,8-DIPHENYLPYRAZOLO[3,2-C][1,2,4]TRIAZIN-3-AMINE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its cytotoxic effects against various tumor cell lines.
Materials Science: It can be used in the development of high-density explosives due to its stability and energetic properties.
Chemical Biology: The compound’s ability to undergo bioorthogonal reactions makes it useful in chemical biology for labeling and tracking biomolecules.
Mechanism of Action
The mechanism of action of 7-ETHYL-4,8-DIPHENYLPYRAZOLO[3,2-C][1,2,4]TRIAZIN-3-AMINE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting its kinase activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
Uniqueness
7-ETHYL-4,8-DIPHENYLPYRAZOLO[3,2-C][1,2,4]TRIAZIN-3-AMINE is unique due to its specific structural features and the presence of both pyrazole and triazine rings.
Properties
Molecular Formula |
C19H17N5 |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
7-ethyl-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazin-3-amine |
InChI |
InChI=1S/C19H17N5/c1-2-15-16(13-9-5-3-6-10-13)19-22-21-18(20)17(24(19)23-15)14-11-7-4-8-12-14/h3-12H,2,20H2,1H3 |
InChI Key |
JSUDRZKLSAHIBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=C(N=NC2=C1C3=CC=CC=C3)N)C4=CC=CC=C4 |
Origin of Product |
United States |
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